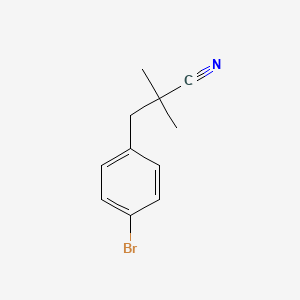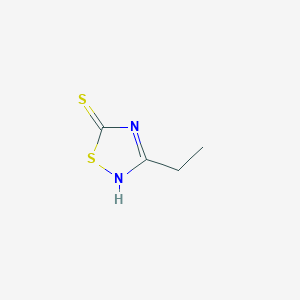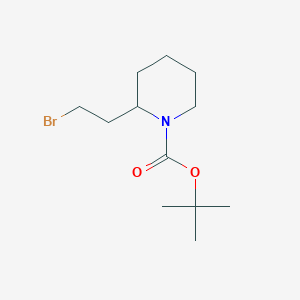
Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22BrNO2 . It has a molecular weight of 292.22 . The IUPAC name for this compound is tert-butyl 2-(2-bromoethyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a 2-bromoethyl group and a tert-butyl ester group . The InChI code for this compound is 1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9H2,1-3H3 .Scientific Research Applications
Synthesis of Bioactive Molecules
Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate: is a valuable intermediate in the synthesis of bioactive molecules. Its structure allows for the introduction of the piperidine ring, which is a common motif in many pharmaceuticals due to its ability to interact with biological targets. This compound can be used to synthesize a variety of molecules with potential antibacterial, antifungal, and anticancer properties .
Drug Discovery and Development
In drug discovery, this compound serves as a versatile building block. It can be transformed into various derivatives that are screened for therapeutic activity. The bromoethyl group in particular offers a reactive site for further functionalization, making it a key component in the development of new drugs .
Material Science
The compound’s ability to act as a precursor to more complex structures makes it useful in material science. Researchers can modify it to create novel polymers or coatings with specific properties, such as increased durability or resistance to environmental factors .
Organic Synthesis Research
As an intermediate in organic synthesis, Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate is used to develop new synthetic methodologies. Its reactivity can be harnessed to create new carbon-carbon or carbon-heteroatom bonds, expanding the toolbox available to synthetic chemists .
Catalysis
This compound can be used in catalytic processes to facilitate chemical reactions. Its structural features may be fine-tuned to create catalysts that improve the efficiency and selectivity of chemical transformations, which is crucial in industrial applications .
Chemical Education
In academic settings, this compound is used to teach advanced organic chemistry concepts. Its synthesis and reactivity provide a practical example of key principles in action, helping students understand the real-world applications of their studies .
properties
IUPAC Name |
tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYSXLJZWWIAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,5-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466735.png)

![1-[2-(4-Methoxyphenyl)ethyl]azetidin-3-amine](/img/structure/B1466737.png)
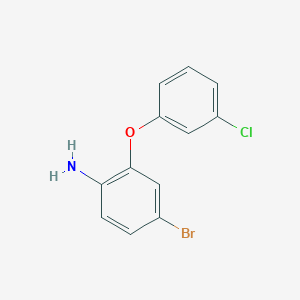
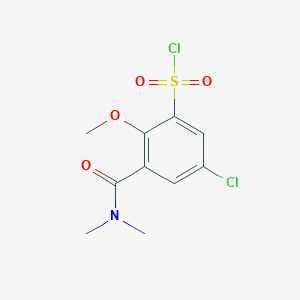
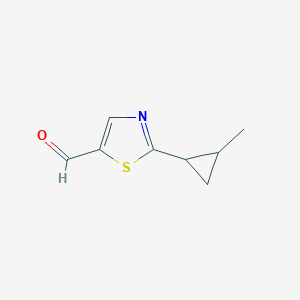
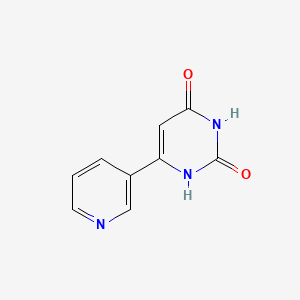

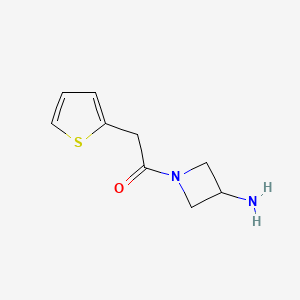
![2-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466748.png)
![1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one](/img/structure/B1466751.png)
